An In-depth Technical Guide to Diflorasone Derivatives
An In-depth Technical Guide to Diflorasone Derivatives
This technical guide provides a comprehensive overview of diflorasone, with a specific focus on the requested "11-Propionate 21-chloro diflorasone" and the clinically significant "diflorasone diacetate." The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways.
Introduction to Diflorasone and its Derivatives
Diflorasone is a synthetic glucocorticoid corticosteroid.[1] While diflorasone itself has not been marketed, its esterified derivatives are utilized for their potent anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1][2] The most common and well-documented derivative is diflorasone diacetate.
The compound "11-Propionate 21-chloro diflorasone" is a recognized chemical entity, often classified as an impurity or a related compound of other corticosteroids, such as Halobetasol Propionate.[3][4] Its chemical name is 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate.[3] Due to the limited availability of in-depth technical data on "11-Propionate 21-chloro diflorasone," this guide will primarily focus on the extensively studied and clinically relevant diflorasone diacetate to provide a thorough understanding of the diflorasone core structure's therapeutic applications.
Chemical and Physical Properties
A clear distinction between "11-Propionate 21-chloro diflorasone" and "diflorasone diacetate" is crucial for understanding their respective properties. The following table summarizes their key chemical identifiers and properties.
| Property | 11-Propionate 21-chloro diflorasone | Diflorasone Diacetate |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16S,17R)-21-chloro-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one 11-propionate | [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[5] |
| CAS Number | 181527-42-4[3] | 33564-31-7[5] |
| Molecular Formula | C25H31ClF2O5[4] | C26H32F2O7[5] |
| Molecular Weight | 485.0 g/mol [4] | 494.5 g/mol [6] |
| Synonyms | 11-O-Propionyl Halobetasol, Halobetasol Propionate USP Related Compound B[3] | Florone, Psorcon[7] |
Mechanism of Action
Diflorasone diacetate, like other topical corticosteroids, exerts its therapeutic effects through multiple mechanisms. The primary mode of action involves its function as a corticosteroid hormone receptor agonist.[8]
Genomic Pathway:
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Cellular Entry and Receptor Binding: Diflorasone diacetate diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[5][9]
-
Nuclear Translocation: This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[10]
-
Gene Transcription Modulation: Within the nucleus, the GR-diflorasone complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either activate or repress gene transcription.[5][10]
-
Anti-inflammatory Protein Synthesis: A key action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[2][6] These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[2][6]
Non-Genomic Pathway: Topical corticosteroids can also elicit rapid, non-genomic effects that are independent of gene transcription. These are thought to be mediated by membrane-bound GRs and interactions with various signal transduction pathways.[11]
The following diagram illustrates the genomic signaling pathway of diflorasone diacetate.
Pharmacokinetics
The pharmacokinetic profile of topically applied diflorasone diacetate is influenced by several factors.
| Parameter | Description |
| Absorption | The extent of percutaneous absorption is determined by the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[12] Inflammation and other skin diseases can increase absorption.[12] |
| Distribution | Once absorbed, it is handled by pharmacokinetic pathways similar to systemically administered corticosteroids.[2] It binds to plasma proteins to varying degrees.[2][12] |
| Metabolism | Primarily metabolized in the liver.[2][12] |
| Excretion | Excreted by the kidneys.[2][12] Some metabolites are also excreted in the bile.[12] |
Clinical Efficacy
Diflorasone diacetate is a high-potency corticosteroid indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and eczema.[6][13]
| Study Design | Comparison | Indication | Key Findings | Reference |
| Double-blind, multicenter, 2-week study (n=100) | 0.05% diflorasone diacetate cream vs. 0.05% fluocinonide cream | Psoriasis | Diflorasone diacetate showed significantly lower mean total scores for erythema, scaling, and induration at days 7 and 14.[14] | J Dermatol Treat (1995) |
| Double-blind comparison (n=384) | 0.05% diflorasone diacetate cream vs. 0.05% fluocinonide cream | Psoriasis or atopic/neurodermatitis | Diflorasone diacetate was as effective as fluocinonide.[15] | J Int Med Res (1976) |
| 3-week study (n=60) | 0.05% diflorasone diacetate cream and ointment | Eczematous dermatosis or dermatitis | Both formulations showed an efficacy of 95% over the 21-day treatment period with rare side effects.[16] | Z Hautkr (1984) |
Experimental Protocols
Vasoconstrictor Assay for Potency Determination
This assay is a standard method used to compare and predict the potencies of topical corticosteroids.[12]
Protocol Details:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited.
-
Drug Application: A specified amount of the test compound (e.g., diflorasone diacetate) and reference standards are dissolved in a vehicle like 95% alcohol and applied to designated sites on the forearm.[15]
-
Occlusion: In some protocols, the application sites may be covered with an occlusive dressing for a defined period to enhance penetration.[6]
-
Observation and Scoring: At predetermined time points after application, the sites are visually assessed for the degree of skin blanching (vasoconstriction). The blanching is typically graded on a scale (e.g., 0-4).
-
Data Analysis: The potency of the test compound is determined by comparing its vasoconstrictor response to that of the reference standards.
Clinical Trial Protocol for Psoriasis
The following is a generalized workflow for a clinical trial evaluating the efficacy of diflorasone diacetate cream in patients with psoriasis.
Protocol Details:
-
Patient Population: Patients with moderate to severe psoriasis, with target lesions exhibiting specific baseline scores for erythema, induration, and scaling.[14]
-
Study Design: A randomized, double-blind, multicenter, bilateral-paired comparison design is often employed.[14]
-
Treatment Regimen: Patients apply the assigned cream (e.g., 0.05% diflorasone diacetate) to the target lesions twice daily for a specified duration (e.g., 2 weeks).[14]
-
Efficacy Assessments: The severity of erythema, induration, and scaling are rated by investigators at baseline and follow-up visits.[14] Global assessments of improvement by both the investigator and the patient are also collected.[14]
-
Safety Assessments: Monitoring and recording of any adverse events throughout the study.
Synthesis and Analytical Methods
The synthesis of diflorasone and its derivatives can be achieved through multi-step chemical processes. For instance, a 6α-fluorinated betamethasone 9,11-oxido 21-acetate can be converted to a 17,21-diacetate, which upon reaction with hydrofluoric acid yields diflorasone diacetate.[17]
A variety of analytical methods are employed for the characterization and quality control of diflorasone diacetate and its formulations, including:
-
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS)[18]
-
Electrophoresis[18]
-
Spectrophotometry[18]
-
Voltammetry[18]
-
Chemiluminescence[18]
-
Radioimmunoassay[18]
Conclusion
While "11-Propionate 21-chloro diflorasone" is a recognized chemical entity, the bulk of scientific and clinical research has focused on diflorasone diacetate. This potent topical corticosteroid has a well-established mechanism of action, pharmacokinetic profile, and clinical efficacy in the management of corticosteroid-responsive dermatoses. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of research, drug development, and clinical practice.
References
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- 5. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
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